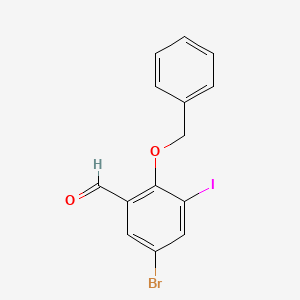

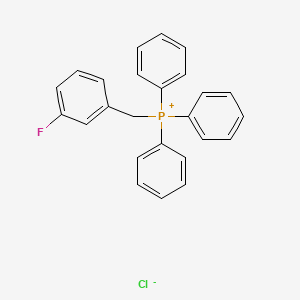

![molecular formula C17H16N2O2 B2554500 Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 220465-48-5](/img/structure/B2554500.png)

Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C17H16N2O2 . It has a molecular weight of 280.32 g/mol .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 .

Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Physical and Chemical Properties Analysis

The melting point of “this compound” is 113-114 °C . Its density is predicted to be 1.17±0.1 g/cm3 . The pKa is predicted to be 4.41±0.50 .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a versatile synthon used in the synthesis of complex fused systems. For instance, Bakhite et al. (2005) utilized derivatives of this compound in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing its utility in creating diverse heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalytic Activity

The compound's derivatives also exhibit notable catalytic properties. Saddik et al. (2012) researched imidazolo[1,2-a]pyridine derivatives (including ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate) and found them to be effective catalysts in the oxidation of catechol to o-quinone, demonstrating the compound's potential in catalysis applications (Saddik et al., 2012).

Synthesis of Biologically Active Compounds

this compound is also instrumental in synthesizing biologically active compounds. Mohamed (2021) elaborated on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, emphasizing the compound's role in creating potentially active pharmaceutical ingredients (Mohamed, 2021).

Structural Optimization for Biological Properties

The structural modification of this compound can be tailored to optimize biological properties. Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety to enhance the analgesic properties of certain derivatives, indicating the compound's adaptability for specific therapeutic effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task .

Properties

IUPAC Name |

ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-3-21-17(20)15-14(13-9-5-4-6-10-13)18-16-12(2)8-7-11-19(15)16/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITKHAJJPIWQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

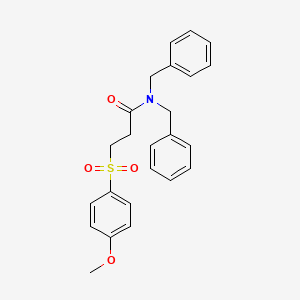

![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2554427.png)

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2554432.png)

![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)

![4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2554440.png)